1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, can be achieved through various synthetic routes. One efficient approach involves gold catalysis to achieve the formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines, which could potentially be applied or adapted for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (Cui, Peng, & Zhang, 2009). Another method includes the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating the versatility of synthetic strategies in accessing piperidine derivatives (Lebold, Leduc, & Kerr, 2009).
Molecular Structure Analysis
The molecular structure of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, like other piperidine derivatives, is pivotal in determining its chemical reactivity and interaction with biological targets. Studies on similar compounds have elucidated the importance of the piperidine ring's conformation and the positioning of substituents for its biological activity and chemical properties. For instance, the conformational analysis of piperidine derivatives has been explored through NMR spectroscopy, providing insight into the spatial arrangement of atoms within the molecule and its implications for reactivity (Fomichev et al., 1988).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, reflecting their rich chemical reactivity. These reactions include but are not limited to nucleophilic substitution, reduction, oxidation, and cycloaddition. The presence of the trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)piperidin-4-amine could influence its reactivity, making it a valuable intermediate for further functionalization. The study on the kinetics and mechanism of the reaction of similar trifluoromethylated compounds with piperidine bases in various solvents sheds light on the complex nature of these reactions and the factors influencing their rates and outcomes (Jarczewski, Schroeder, & Dworniczak, 1986).
Scientific Research Applications
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Organic Synthesis
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Asymmetric Annulation Reaction
- Application : A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented .
- Methods of Application : The specific methods of application and experimental procedures would be detailed in the original research paper .
- Results or Outcomes : The outcomes of these reactions would be the production of new organic compounds. The specific results, including any quantitative data or statistical analyses, would be detailed in the original research paper .
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H302 - H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 - P301 + P312 + P330, advising to avoid release to the environment and to call a poison center or doctor if feeling unwell .
properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585537 | |
Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
CAS RN |
187217-99-8 | |
Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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